molecular formula C16H17FN4O3 B4369033 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid

Cat. No.: B4369033
M. Wt: 332.33 g/mol
InChI Key: MYEAVEZXDFUGNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring, a piperazine moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrazole derivative with 4-(4-fluorophenyl)piperazine.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Oxidized derivatives of the pyrazole ring.

    Reduction products: Reduced forms of the carbonyl group.

    Substitution products: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole ring and carboxylic acid group but differs in the substituents.

    1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Similar pyrazole structure but lacks the piperazine and fluorophenyl groups.

Uniqueness

The unique combination of the pyrazole ring, piperazine moiety, and fluorophenyl group in 3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O3/c1-19-10-13(16(23)24)14(18-19)15(22)21-8-6-20(7-9-21)12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEAVEZXDFUGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 2
3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 3
3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 4
3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.